
3-(Cyclopropylmethyl)-2-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-2-isopropoxyphenol is an organic compound that features a phenol group substituted with a cyclopropylmethyl group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-isopropoxyphenol can be achieved through several synthetic routes. One common method involves the protection of phenols using cyclopropylmethyl groups. This method is advantageous due to the stability of the cyclopropylmethyl group under various conditions and its ease of removal under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniquesThe reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-2-isopropoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylmethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include cyclopropylmethyl quinones, reduced cyclopropylmethyl derivatives, and substituted phenols .
Scientific Research Applications
3-(Cyclopropylmethyl)-2-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The isopropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl phenol: Lacks the isopropoxy group, resulting in different chemical properties.
Isopropoxyphenol: Lacks the cyclopropylmethyl group, affecting its steric and electronic properties.
Cyclopropylmethyl ether: Contains a cyclopropylmethyl group but lacks the phenol group, leading to different reactivity.
Uniqueness
3-(Cyclopropylmethyl)-2-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups on the phenol ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-13-11(8-10-6-7-10)4-3-5-12(13)14/h3-5,9-10,14H,6-8H2,1-2H3 |
InChI Key |
DBPXEYIUFCCUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
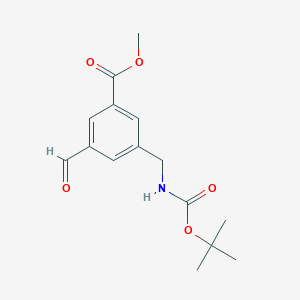
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)

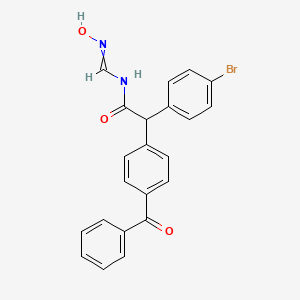
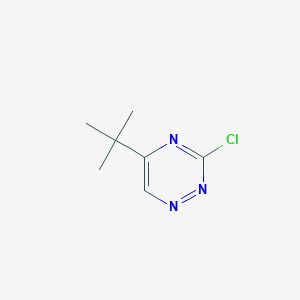
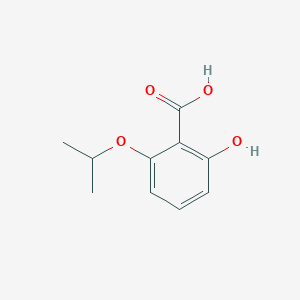


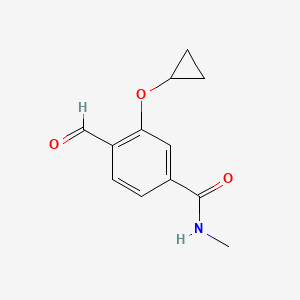

![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
